5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-2-furamide
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Overview
Description
5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-2-furamide is a complex organic compound that features a furan-2-carboxamide core with pyrazole and pentafluorobenzyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-2-furamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Attachment of the furan-2-carboxamide group: This step involves the reaction of the pyrazole derivative with furan-2-carboxylic acid or its derivatives.
Introduction of the pentafluorobenzyl group: This is usually done through nucleophilic substitution reactions, where the pentafluorobenzyl group is introduced to the pyrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the pyrazole rings .
Scientific Research Applications
5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-2-furamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole rings and the furan-2-carboxamide core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
Pentafluorobenzyl derivatives: Compounds with pentafluorobenzyl groups that exhibit similar chemical properties.
Uniqueness
What sets 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-2-furamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H19ClF5N5O2 |
---|---|
Molecular Weight |
527.9g/mol |
IUPAC Name |
5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-[3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-yl]furan-2-carboxamide |
InChI |
InChI=1S/C23H19ClF5N5O2/c1-9-16(24)11(3)33(31-9)7-13-5-6-15(36-13)23(35)30-22-10(2)32-34(12(22)4)8-14-17(25)19(27)21(29)20(28)18(14)26/h5-6H,7-8H2,1-4H3,(H,30,35) |
InChI Key |
FIVOSCJXIFWSNJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)NC(=O)C3=CC=C(O3)CN4C(=C(C(=N4)C)Cl)C |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)NC(=O)C3=CC=C(O3)CN4C(=C(C(=N4)C)Cl)C |
Origin of Product |
United States |
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